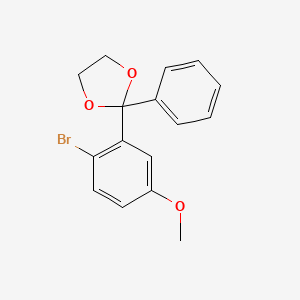

2-Bromo-5-methoxybenzophenone ethylene ketal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a green light-emitting monomer involved a Horner-Wittig-Emmons reaction, formylation, bromination, alkylation, chloromethylation, and Michaelis-Arbuzov reactions . Similarly, the synthesis of a natural product started from a brominated methoxyphenyl methanol and proceeded through five steps . These examples suggest that the synthesis of complex brominated ketals requires a strategic combination of reactions and a deep understanding of the reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. The structure of "2-Bromo-5-methoxybenzophenone ethylene ketal" would likely be elucidated using similar methods, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds and ketals. For example, the reaction of a dibromo bis(methoxyphenyl)ethane with alcohols led to rearrangements and the formation of acetals and benzophenones . Another study detailed a cascade of reactions during the thermolysis of an oxadiazoline derivative, resulting in a complex product . These studies highlight the reactivity of brominated compounds and the potential for complex transformations, which would be relevant for understanding the chemical behavior of "2-Bromo-5-methoxybenzophenone ethylene ketal".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The light-emitting performance of a synthesized monomer was investigated using UV-Vis and fluorescence spectroscopy, revealing specific absorption and emission wavelengths . The yield and conditions for the synthesis of a brominated ketal were optimized, indicating the importance of solvent and catalyst selection for achieving high yields . These findings suggest that the properties of "2-Bromo-5-methoxybenzophenone ethylene ketal" would be similarly influenced by its bromo and methoxy substituents, as well as the ketal group, and could be tailored through careful reaction optimization.

特性

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-18-13-7-8-15(17)14(11-13)16(19-9-10-20-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVFGNBSSXYADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625783 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxybenzophenone ethylene ketal | |

CAS RN |

890098-09-6 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。